2,2-Difluoro-3-Phthalimido-1-Propanol

Catalog No.
S8547777
CAS No.
M.F
C11H9F2NO3
M. Wt
241.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Difluoro-3-Phthalimido-1-Propanol

Product Name

2,2-Difluoro-3-Phthalimido-1-Propanol

IUPAC Name

2-(2,2-difluoro-3-hydroxypropyl)isoindole-1,3-dione

Molecular Formula

C11H9F2NO3

Molecular Weight

241.19 g/mol

InChI

InChI=1S/C11H9F2NO3/c12-11(13,6-15)5-14-9(16)7-3-1-2-4-8(7)10(14)17/h1-4,15H,5-6H2

InChI Key

CLNRNJKUODASBW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CO)(F)F

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CO)(F)F

2,2-Difluoro-3-Phthalimido-1-Propanol is a fluorinated organic compound characterized by the presence of two fluorine atoms and a phthalimido group attached to a propanol backbone. Its molecular structure allows for unique chemical properties that are of interest in various fields, including medicinal chemistry and materials science. The compound can be represented by the chemical formula C11H10F2NO2C_{11}H_{10}F_2NO_2, indicating the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms.

  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: The phthalimido group can be reduced to yield primary amines through reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
  • Substitution: The fluorine atoms can be substituted with other nucleophiles under suitable conditions, which may involve reagents like sodium azide or thiols.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The synthesis of 2,2-Difluoro-3-Phthalimido-1-Propanol typically involves:

  • Starting Materials: The reaction generally begins with phthalimide and a difluorinated propanol derivative, such as 2,2-difluoropropane-1,3-diol.
  • Reaction Conditions: A base (e.g., sodium hydride) is often employed to deprotonate the phthalimide, enabling its nucleophilic attack on the difluorinated propanol derivative.
  • Industrial Methods: For large-scale production, processes are optimized for yield and purity using techniques like continuous flow reactors and advanced purification methods such as crystallization and chromatography.

2,2-Difluoro-3-Phthalimido-1-Propanol has potential applications in:

  • Pharmaceuticals: Due to its unique structure and reactivity, it could serve as an intermediate in the synthesis of biologically active compounds.
  • Materials Science: Its fluorinated nature may impart desirable properties for use in coatings or polymers.

While specific studies on the interactions of 2,2-Difluoro-3-Phthalimido-1-Propanol are scarce, compounds with similar structures often undergo significant interactions with biological systems. Understanding these interactions requires further investigation into its pharmacokinetics and toxicological profiles.

Several compounds share structural similarities with 2,2-Difluoro-3-Phthalimido-1-Propanol. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2-Amino-3,3-difluoro-3-phenylpropan-1-olContains an amino group instead of phthalimideExhibits different reactivity due to amino functionality
N-(2,3-Epoxypropyl)phthalimideContains an epoxy groupKnown for mutagenic effects in certain studies
1-Propanol, 2,3-difluoroSimilar difluorinated propanol structureLacks the phthalimido moiety

The uniqueness of 2,2-Difluoro-3-Phthalimido-1-Propanol lies in its combination of fluorination and phthalimido functionality, which may confer distinct chemical reactivity and potential biological activity compared to these similar compounds.

XLogP3

1.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

241.05504947 g/mol

Monoisotopic Mass

241.05504947 g/mol

Heavy Atom Count

17

Dates

Last modified: 02-18-2024

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